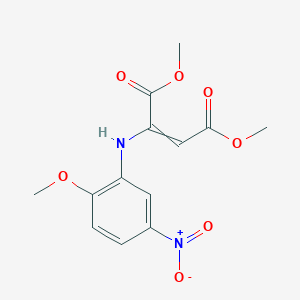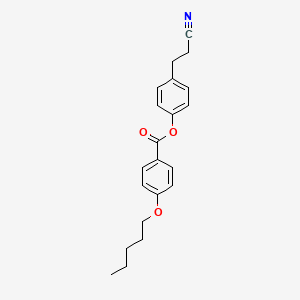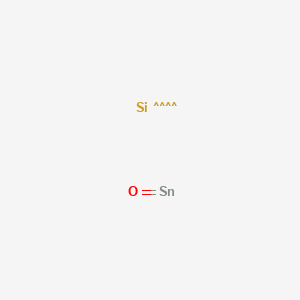
lambda~2~-Stannanone--silicon (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lambda~2~-Stannanone–silicon (1/1): is a chemical compound that belongs to the class of organometallic compounds It is characterized by the presence of a tin (stannane) and silicon atom in its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lambda2-Stannanone–silicon (1/1) typically involves the reaction of stannane derivatives with silicon-containing reagents under controlled conditions. One common method is the reaction of a stannane precursor with a silicon halide in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of lambda2-Stannanone–silicon (1/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Lambda2-Stannanone–silicon (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state compounds.
Substitution: The silicon or tin atoms can be substituted with other functional groups or atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon dioxide or tin oxides, while reduction may produce lower oxidation state stannane or silicon compounds.
Aplicaciones Científicas De Investigación
Lambda~2~-Stannanone–silicon (1/1) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential use in drug development or as a diagnostic agent.
Industry: It can be used in the production of advanced materials, such as semiconductors or catalysts.
Mecanismo De Acción
The mechanism of action of lambda2-Stannanone–silicon (1/1) involves its interaction with molecular targets and pathways in chemical reactions. The compound can act as a catalyst or reactant, facilitating the formation or transformation of other molecules. The specific pathways and targets depend on the nature of the reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Disilenes: Compounds with silicon-silicon double bonds.
Disilynes: Compounds with silicon-silicon triple bonds.
Siloxanes: Compounds containing silicon-oxygen bonds.
Uniqueness: Lambda2-Stannanone–silicon (1/1) is unique due to the presence of both tin and silicon atoms in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
58500-40-6 |
|---|---|
Fórmula molecular |
OSiSn |
Peso molecular |
162.79 g/mol |
InChI |
InChI=1S/O.Si.Sn |
Clave InChI |
DOVLZBWRSUUIJA-UHFFFAOYSA-N |
SMILES canónico |
O=[Sn].[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


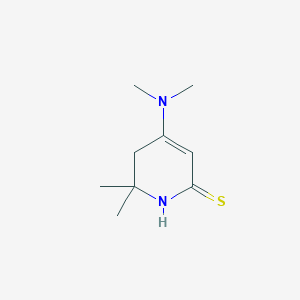
![1-[2,4-Dimethoxy-6-(methoxymethoxy)phenyl]ethan-1-one](/img/structure/B14618307.png)
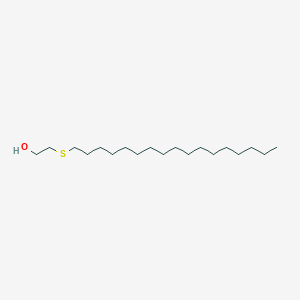
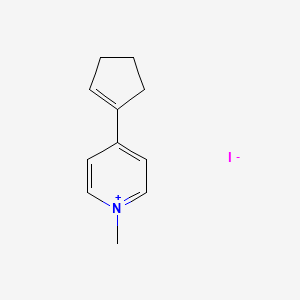
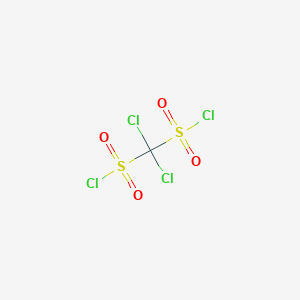
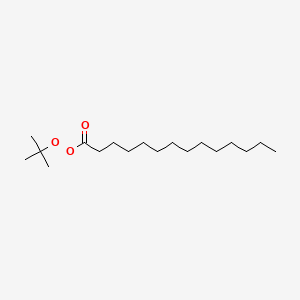
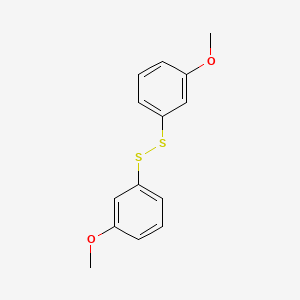
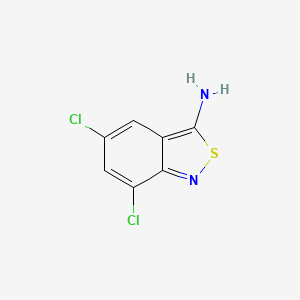
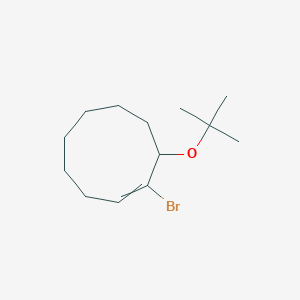
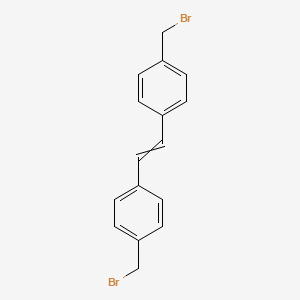
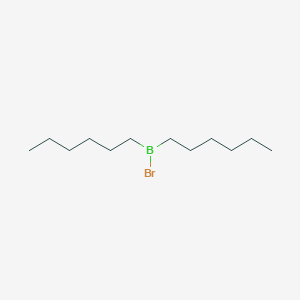
![Methyl [3-(2-formamidophenyl)-3-oxopropyl]carbamate](/img/structure/B14618379.png)
